molecular formula C20H15BrN4O2 B2936414 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-07-2

2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2936414
CAS RN: 847388-07-2
M. Wt: 423.27
InChI Key: MJSQDVJDJRHQRP-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine cores are synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Anticancer Activity

The imidazo[1,2-a]pyrimidin moiety is recognized for its potential in anticancer therapy. Derivatives of this compound have been evaluated against various cancer cell lines, including breast cancer cells . For instance, certain imidazopyridine derivatives have shown significant antiproliferative potential, indicating the promise of 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide in developing effective treatments for cancer.

Medicinal Chemistry

As a “drug prejudice” scaffold, the imidazo[1,2-a]pyrimidin core is widely applied in medicinal chemistry . Its structural character allows for the synthesis of various compounds from easily available chemicals, making it a valuable component in the design and development of new pharmaceuticals.

Material Science

The unique structural features of imidazo[1,2-a]pyrimidin derivatives make them useful in material science applications . They can contribute to the development of new materials with specific properties, potentially impacting fields such as electronics and nanotechnology.

Biological Activities

Imidazo[1,2-a]pyrimidin-based compounds exhibit a broad range of biological activities, including antiviral, antibacterial, antimicrobial, and anti-inflammatory effects . This versatility makes them suitable for exploration in various biological research and therapeutic applications.

Pharmacological Innovations

The pharmaceutical industry has seen increasing importance in imidazo[1,2-a]pyrimidin cores due to their wide range pharmacological activities . They are integral in the creation of new drugs with diverse therapeutic effects, from hypnotics and analgesics to anti-osteoporosis and sedative medications.

Optoelectronic Devices and Sensors

Imidazo[1,2-a]pyrimidin derivatives have potential applications in optoelectronic devices and sensors . Their aromatic heterocyclic structure can lead to innovations in technology, such as emitters for confocal microscopy and imaging, enhancing the capabilities of these devices.

Future Directions

Imidazo[1,2-a]pyridine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, the development of new chemosynthetic strategies and drug development using these compounds is a promising future direction .

properties

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQDVJDJRHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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